molecular formula C10H18O B8275538 (1R,6S)-2,2,6-Trimethylcyclohexylcarboxaldehyde CAS No. 139345-12-3

(1R,6S)-2,2,6-Trimethylcyclohexylcarboxaldehyde

Cat. No. B8275538
M. Wt: 154.25 g/mol
InChI Key: MPLGIGIOVUTMJA-DTWKUNHWSA-N
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Patent
US04711875

Procedure details

reducing β-cyclocitral through hydrogenation with a supported palladium catalyst in alcohol at about ambient temperature and at about atmospheric pressure to form 1-formyl-2,6,6-trimethylcyclohexane,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[CH:10]=[O:11]>[Pd]>[CH:10]([CH:3]1[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH2:7][CH:2]1[CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04711875

Procedure details

reducing β-cyclocitral through hydrogenation with a supported palladium catalyst in alcohol at about ambient temperature and at about atmospheric pressure to form 1-formyl-2,6,6-trimethylcyclohexane,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[CH:10]=[O:11]>[Pd]>[CH:10]([CH:3]1[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH2:7][CH:2]1[CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04711875

Procedure details

reducing β-cyclocitral through hydrogenation with a supported palladium catalyst in alcohol at about ambient temperature and at about atmospheric pressure to form 1-formyl-2,6,6-trimethylcyclohexane,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[CH:10]=[O:11]>[Pd]>[CH:10]([CH:3]1[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH2:7][CH:2]1[CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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